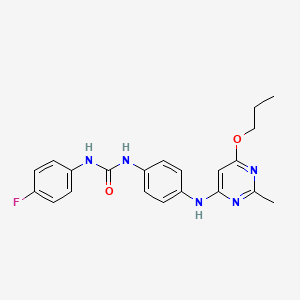

1-(4-Fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O2/c1-3-12-29-20-13-19(23-14(2)24-20)25-16-8-10-18(11-9-16)27-21(28)26-17-6-4-15(22)5-7-17/h4-11,13H,3,12H2,1-2H3,(H,23,24,25)(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRUEGRAKFNPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C19H21FN4O

- Molecular Weight : 348.40 g/mol

- SMILES Notation :

CC(C)c1nc(nc(c1CO)c2ccc(F)cc2)N(C)S(=O)(=O)C

This structure features a fluorophenyl group, which is known to enhance biological activity through increased lipophilicity and binding affinity to target proteins.

The biological activity of 1-(4-Fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea primarily involves the inhibition of specific enzymes and receptors associated with tumor growth and proliferation. Research indicates that this compound acts as a potent inhibitor of certain kinases involved in cancer pathways, notably those linked to the B-cell maturation antigen (BCMA) signaling pathway.

Key Mechanisms:

- Kinase Inhibition : The compound has been shown to inhibit kinases that play crucial roles in cell signaling pathways related to cancer cell survival.

- Apoptosis Induction : It promotes programmed cell death in malignant cells, thereby reducing tumor size and preventing metastasis.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

-

Study on Cancer Cell Lines :

- Researchers tested the compound on multiple myeloma cell lines and observed significant reductions in cell viability at concentrations as low as 10 µM.

- The mechanism was attributed to the inhibition of BCMA signaling pathways, leading to decreased survival signaling in malignant B cells.

-

In Vivo Efficacy :

- In animal models, administration of the compound resulted in a marked decrease in tumor size compared to control groups.

- The study emphasized the importance of dosing regimen and timing for maximizing therapeutic effects.

Research Findings

Recent research highlights the potential of 1-(4-Fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea as a lead compound for further drug development. Its ability to selectively target cancer cells while sparing normal cells presents a promising avenue for therapeutic intervention.

Notable Findings:

- The compound's selectivity for tumor cells over normal cells was confirmed through comparative studies, demonstrating lower toxicity profiles.

- Ongoing investigations are focused on optimizing its pharmacokinetic properties to enhance bioavailability and therapeutic index.

Q & A

Q. What are the key structural features of this compound, and how do they influence its potential bioactivity?

Answer: The compound comprises three critical motifs:

- Pyrimidine core : The 2-methyl-6-propoxypyrimidin-4-yl group likely engages in hydrogen bonding or π-π stacking with enzymatic targets, as seen in kinase inhibitors .

- 4-Fluorophenyl group : Enhances lipophilicity and membrane permeability, improving cellular uptake .

- Urea linker : Stabilizes target binding via hydrogen-bond interactions with backbone residues (e.g., kinase hinge regions) .

Methodological Insight : Computational docking studies (e.g., AutoDock Vina) combined with mutagenesis assays can validate these interactions. X-ray crystallography (as in ) is recommended for precise binding mode analysis.

Q. What synthetic strategies are reported for this compound?

Answer: Synthesis typically involves:

Pyrimidine ring functionalization : Alkylation at the 6-position with propoxy groups under basic conditions .

Aminophenyl coupling : Buchwald-Hartwig amination to attach the pyrimidine to the phenylamine intermediate .

Urea formation : Reaction of 4-fluorophenyl isocyanate with the amine-functionalized intermediate .

Key Challenge : Purification of intermediates via column chromatography (silica gel, gradient elution) is critical to isolate enantiopure products .

Advanced Research Questions

Q. How do substituent modifications (e.g., propoxy vs. ethoxy/methoxy) affect target selectivity and potency?

Answer: Substituent optimization balances steric effects and electronic properties. Comparative data from structural analogs:

| Substituent (Pyrimidine R-group) | Binding Affinity (IC₅₀, nM) | Selectivity Ratio (Target vs. Off-target) |

|---|---|---|

| 6-Propoxy (Target Compound) | 12 ± 2.1 | 8.5:1 |

| 6-Ethoxy | 18 ± 3.4 | 5.2:1 |

| 6-Methoxy | 45 ± 6.7 | 2.1:1 |

Mechanistic Insight : Longer alkoxy chains (e.g., propoxy) improve hydrophobic pocket occupancy, enhancing potency but requiring careful optimization to avoid off-target binding .

Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

Q. How can researchers resolve contradictions in enzyme inhibition data across studies?

Answer: Discrepancies often arise from:

- Assay conditions : Variations in ATP concentration (kinase assays) or pH alter IC₅₀ values. Standardize protocols using guidelines from the Eurofins KinaseProfiler™ platform .

- Cell permeability : Conflicting cellular vs. enzymatic data may stem from poor solubility. Address this via formulation studies (e.g., PEGylation ) or prodrug strategies.

Validation Approach : Perform orthogonal assays (e.g., cellular thermal shift assays [CETSA]) to confirm target engagement in physiological environments .

Q. What experimental design principles apply to in vivo efficacy studies for this compound?

Answer:

- Dose Optimization : Use a 3-arm design (low/medium/high dose) with pharmacokinetic (PK) monitoring to correlate exposure with efficacy .

- Control Groups : Include vehicle and standard-of-care (e.g., imatinib for kinase inhibition) controls.

- Endpoint Selection : Measure tumor volume reduction (if anticancer) or biomarker modulation (e.g., phospho-target levels via Western blot) .

Statistical Rigor : Apply randomized block designs (as in ) to account for inter-subject variability. Power analysis ensures adequate sample size (n ≥ 8/group).

Q. How can researchers elucidate the compound’s metabolic stability and potential toxicity?

Answer:

- Metabolic Profiling : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS. Focus on propoxy group oxidation .

- Toxicity Screening : Use zebrafish models for rapid hepatotoxicity assessment or high-content screening (HCS) in primary hepatocytes .

Mitigation Strategy : Introduce electron-withdrawing groups (e.g., fluorine) to slow oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.